
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, as well as a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the fluoro group, yielding 4-fluoro-2-nitroaniline.
Diazotization and Coupling: The 4-fluoro-2-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with phenylhydrazine to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or catalyst.
Major Products
Reduction: 1-(4-Amino-2-nitrophenyl)-3-phenyl-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Applications in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the fluoro and nitro groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-nitrophenyl)-3-phenyl-1H-pyrazole: Similar structure with a chloro group instead of a fluoro group.
1-(4-Fluoro-2-nitrophenyl)-3-methyl-1H-pyrazole: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole is unique due to the combination of the fluoro and nitro groups on the phenyl ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H10FN3O2 |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C15H10FN3O2/c16-12-6-7-14(15(10-12)19(20)21)18-9-8-13(17-18)11-4-2-1-3-5-11/h1-10H |
InChI Key |
MDKCFWQBLTYVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



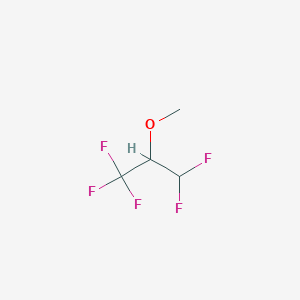
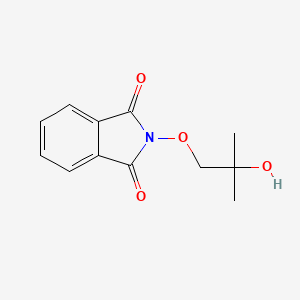
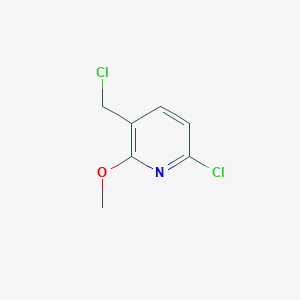
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
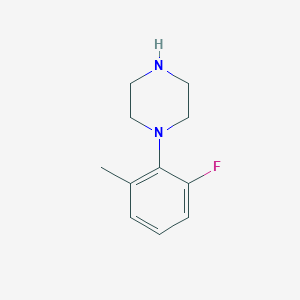
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B11716201.png)

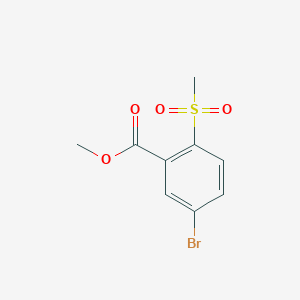
![sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one](/img/structure/B11716213.png)
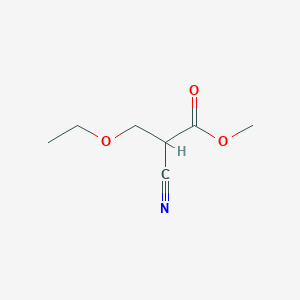

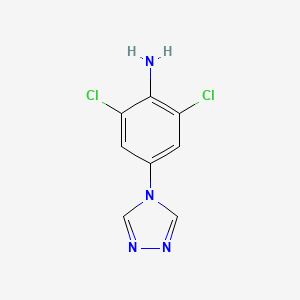
![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
